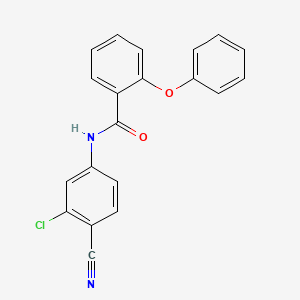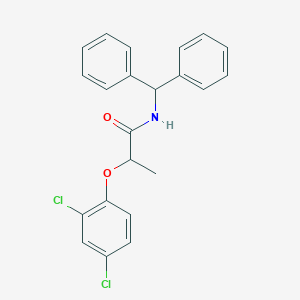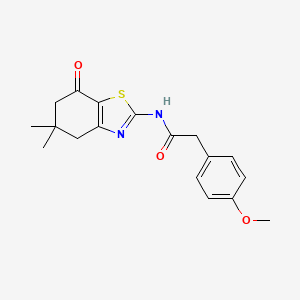![molecular formula C20H27FN2O2 B11175240 4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B11175240.png)
4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the pyrrolidin-2-one core. This can be achieved through various synthetic routes, including the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Common industrial methods include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorophenyl group .
Análisis De Reacciones Químicas
Types of Reactions
4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides and organometallic reagents under anhydrous conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and changes in gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine cores but different substituents.
Fluorophenyl compounds: Molecules featuring the fluorophenyl group, which may exhibit similar biological activities.
Uniqueness
4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one is unique due to the combination of its structural elements, which confer specific physicochemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C20H27FN2O2 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
4-(3,5-dimethylpiperidine-1-carbonyl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H27FN2O2/c1-14-9-15(2)12-23(11-14)20(25)17-10-19(24)22(13-17)8-7-16-3-5-18(21)6-4-16/h3-6,14-15,17H,7-13H2,1-2H3 |
Clave InChI |
FXEKHTBYWVBOTI-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN(C1)C(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenoxy-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11175171.png)
![2-[(2,3-Dimethylphenyl)carbamoyl]phenyl acetate](/img/structure/B11175173.png)
![2-(benzylsulfonyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B11175188.png)


![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide](/img/structure/B11175204.png)
![N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B11175210.png)
![2,2,4,7-Tetramethyl-6-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B11175211.png)
![2-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11175219.png)
![6,8,8,9-tetramethyl-3-(thiophen-2-ylcarbonyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11175220.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11175233.png)
![9-(4-methoxyphenyl)-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11175239.png)
